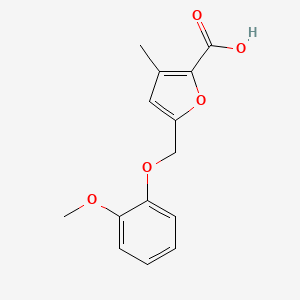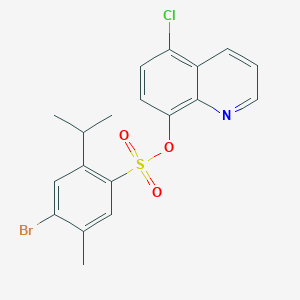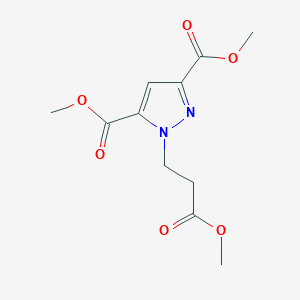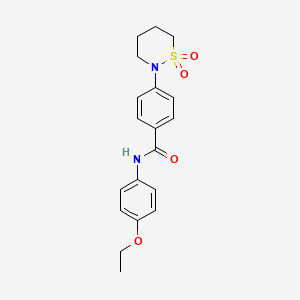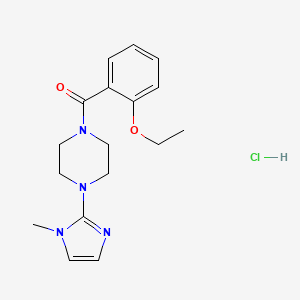
(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H23ClN4O2 and its molecular weight is 350.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Researchers have synthesized a range of compounds related to "(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" to explore their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) investigated the synthesis of new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi. Similarly, Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives with some showing good or moderate antimicrobial activities against test microorganisms (Patel, Agravat, & Shaikh, 2011; Bektaş et al., 2010).
Synthesis and Biological Evaluation as Cytotoxic Agents
Ghasemi, Sharifi, and Mojarrad (2020) embarked on designing and synthesizing novel piperazinone derivatives to evaluate their cytotoxic activities on cancer cell lines. This study indicates the potential of such compounds in cancer research, highlighting their cytotoxicity towards various cancer cell lines while showing lower activity against normal cell lines (Ghasemi, Sharifi, & Mojarrad, 2020).
Synthesis and Evaluation of Selective Estrogen Receptor Modulators
Palkowitz et al. (1997) described the discovery and synthesis of a novel compound with potent selective estrogen receptor modulator (SERM) properties. This work illustrates the chemical modification of compounds to enhance their biological efficacy and selectivity, showcasing the scientific applications of such chemical entities in hormone-related diseases (Palkowitz et al., 1997).
Direcciones Futuras
The future directions for this compound could involve further exploration of its therapeutic potential, given the broad range of biological activities exhibited by imidazole derivatives . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process.
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that many arylpiperazines, a class of compounds to which this compound belongs, undergo extensive metabolism changes, usually mediated by the cytochrome p450 (cyp) enzyme’s activity .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
(2-ethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-3-23-15-7-5-4-6-14(15)16(22)20-10-12-21(13-11-20)17-18-8-9-19(17)2;/h4-9H,3,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDKSQOELGGPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
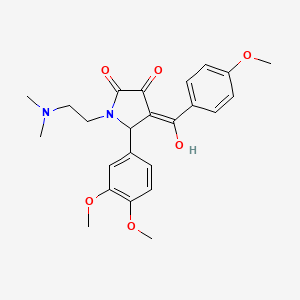
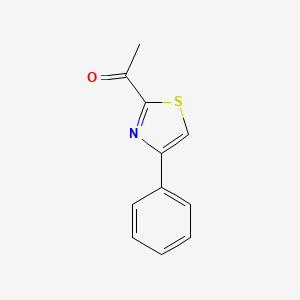
![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)


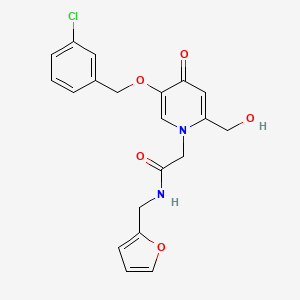
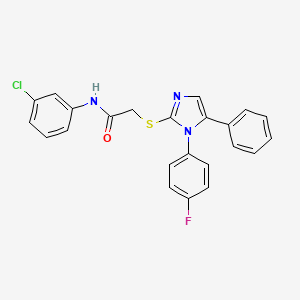
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)
![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)
